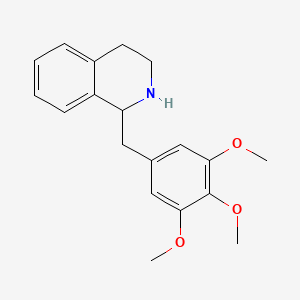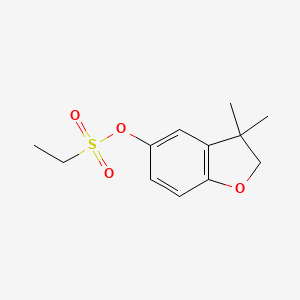
苯呋隆
概述
描述
Benfuresate is a post-emergence herbicide belonging to the benzofuranyl alkylsulfonate family. It is primarily used for controlling grass and broad-leaved weeds in crops such as paddy rice, fruit, beans, sugarcane, cotton, and tobacco. The compound is known for its moderate aqueous solubility and relatively low mammalian toxicity .
科学研究应用
Benfuresate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying benzofuran derivatives and their reactions.
Biology: Investigated for its effects on various biological systems, including its herbicidal activity against specific weeds.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other biologically active benzofuran compounds.
作用机制
Target of Action
Benfuresate is a post-emergence herbicide
Mode of Action
Benfuresate inhibits lipid synthesis . Lipids are crucial components of the cell membrane and are involved in energy storage, signaling, and insulation. By inhibiting lipid synthesis, Benfuresate disrupts these processes, leading to the death of the plant.
Pharmacokinetics
Benfuresate has a moderate aqueous solubility and is relatively volatile . . These properties suggest that Benfuresate can be readily absorbed and distributed in the environment, but its bioavailability may be influenced by factors such as soil type, rainfall, and temperature.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benfuresate. For instance, its volatility suggests that it can be easily lost to the atmosphere under high temperatures or windy conditions. Its moderate aqueous solubility implies that it can be washed away by rain or irrigation. Furthermore, its persistence in soil and water can be affected by factors such as soil type, pH, temperature, and microbial activity .
生化分析
Biochemical Properties
Benfuresate plays a crucial role in biochemical reactions by inhibiting the synthesis of fatty acids. This inhibition occurs through its interaction with specific enzymes involved in the fatty acid synthesis pathway. Benfuresate primarily targets the enzyme acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis . By inhibiting this enzyme, Benfuresate disrupts the production of fatty acids, leading to the death of the targeted weeds.
Cellular Effects
Benfuresate has significant effects on various types of cells and cellular processes. In plant cells, Benfuresate inhibits the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules . This inhibition leads to the disruption of cell membrane integrity and energy metabolism, ultimately causing cell death. Additionally, Benfuresate affects cell signaling pathways and gene expression by altering the levels of key metabolites involved in these processes .
Molecular Mechanism
The molecular mechanism of action of Benfuresate involves its binding to the enzyme acetyl-CoA carboxylase, thereby inhibiting its activity . This binding prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. The inhibition of acetyl-CoA carboxylase by Benfuresate leads to a decrease in the production of fatty acids, which are essential for cell membrane formation and energy storage . Additionally, Benfuresate may also affect other enzymes and proteins involved in fatty acid metabolism, further disrupting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benfuresate on cellular function can change over time. Studies have shown that Benfuresate is relatively stable under laboratory conditions, with minimal degradation over time . Prolonged exposure to Benfuresate can lead to long-term effects on cellular function, including changes in gene expression and metabolic flux . These effects are likely due to the accumulation of Benfuresate and its metabolites within the cells, leading to sustained inhibition of fatty acid synthesis.
Dosage Effects in Animal Models
The effects of Benfuresate vary with different dosages in animal models. At low doses, Benfuresate has minimal toxic effects and primarily inhibits fatty acid synthesis . At higher doses, Benfuresate can cause toxic effects, including liver and kidney damage, due to its accumulation in these organs . Additionally, high doses of Benfuresate can lead to adverse effects on cellular metabolism and gene expression, further contributing to its toxicity .
Metabolic Pathways
Benfuresate is involved in several metabolic pathways, primarily those related to fatty acid synthesis. The primary enzyme targeted by Benfuresate is acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA . This inhibition disrupts the entire fatty acid biosynthesis pathway, leading to a decrease in the production of fatty acids. Additionally, Benfuresate may also affect other enzymes and cofactors involved in fatty acid metabolism, further disrupting metabolic flux and metabolite levels .
Transport and Distribution
Benfuresate is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by plant cells through passive diffusion and is then distributed throughout the plant via the vascular system . Within the cells, Benfuresate can interact with transporters and binding proteins that facilitate its movement to specific cellular compartments . The accumulation of Benfuresate in certain tissues, such as the leaves and roots, can lead to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of Benfuresate is primarily within the cytoplasm and chloroplasts of plant cells . Within the cytoplasm, Benfuresate interacts with enzymes and proteins involved in fatty acid synthesis, leading to the inhibition of this pathway . In the chloroplasts, Benfuresate can affect the synthesis of fatty acids that are essential for the formation of thylakoid membranes and other chloroplast structures . The localization of Benfuresate within these compartments is likely facilitated by specific targeting signals and post-translational modifications that direct it to these organelles.
准备方法
Synthetic Routes and Reaction Conditions: Benfuresate can be synthesized through various methods involving benzofuran derivatives. One common approach includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Another method involves the Friedel-Crafts reaction conditions and reductive desulfurization .
Industrial Production Methods: Industrial production of benfuresate typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions: Benfuresate undergoes various chemical reactions, including:
Oxidation: Benfuresate can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to simpler forms, often involving the cleavage of the sulfonate group.
Substitution: Benfuresate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce simpler benzofuran compounds.
相似化合物的比较
Ethofumesate: Another benzofuranyl alkylsulfonate herbicide with similar applications and mode of action.
Bensulfuron-methyl: A sulfonylurea herbicide used for similar purposes but with a different chemical structure.
Uniqueness: Benfuresate is unique due to its specific chemical structure, which allows it to effectively inhibit lipid synthesis in a broad range of weed species. Its moderate toxicity and environmental profile make it a preferred choice in certain agricultural settings .
属性
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSRQPXXMTJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058160 | |
| Record name | Benfuresate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68505-69-1 | |
| Record name | Benfuresate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfuresate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfuresate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFURESATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3V59Y698 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Benfuresate and what is its primary use?
A1: Benfuresate (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide primarily used to control perennial weeds, particularly those belonging to the Cyperus species (nutsedges), in various crops. [, , ]
Q2: How does Benfuresate work as an herbicide?
A2: Benfuresate disrupts lipid biosynthesis, specifically inhibiting the elongation of very-long-chain fatty acids (VLCFAs). [] This disruption affects cell membrane formation and other crucial cellular processes, ultimately leading to plant death.
Q3: Which growth stages of purple nutsedge are most susceptible to Benfuresate?
A3: Young purple nutsedge seedlings are most sensitive to Benfuresate. Research shows that soil incorporation of Benfuresate up to eight days after shoot sprouting from the tuber provided effective control. [] Older seedlings showed a greater ability to recover from Benfuresate application.
Q4: Does Benfuresate move systemically within purple nutsedge?
A5: Negligible translocation of Benfuresate was observed from the point of application (apical buds) to other parts of the plant, including other buds and roots. []
Q5: Is there evidence of weed resistance to Benfuresate?
A7: While the provided research doesn't directly report Benfuresate resistance, it highlights the development of resistance to sulfonylurea herbicides in Eleocharis acicularis and Sagittaria trifolia, common paddy field weeds. [, ] This emphasizes the importance of monitoring for potential resistance development with Benfuresate, especially in areas with a history of herbicide resistance.
Q6: Are there alternative herbicides for controlling Eleocharis acicularis resistant to sulfonylurea herbicides?
A8: Yes, research suggests herbicides with different modes of action, such as thiobencarb, bromobutide, benzobicyclon, oxadiazon, benfuresate bifenox, and piperophos dimethametryn, show efficacy against sulfonylurea-resistant Eleocharis acicularis. [] The choice of alternative herbicide depends on the application timing.
Q7: How does Benfuresate behave in different soil types and moisture conditions?
A10: While research highlights the impact of soil moisture on the bioavailability of various herbicides, including Benfuresate, specific studies on Benfuresate's behavior in various soil types and moisture conditions are limited in the provided abstracts. [, ] Further investigation is needed to understand how these factors influence its persistence, degradation, and potential for runoff.
Q8: What is the half-life of Benfuresate in paddy fields, and how does it compare to other herbicides?
A11: The half-life of Benfuresate in paddy field water was estimated to be between 49 to 63 days based on a single first-order kinetic model and 39 to 55 days based on a second-order kinetic model, depending on the specific soil type. [] Compared to other herbicides studied, Benfuresate's half-life was relatively long, indicating potential persistence in the environment. For example, pretilachlor and esprocarb had half-lives of only 1.2 days. []
Q9: How does the runoff of Benfuresate from paddy fields compare to other herbicides?
A12: Research shows that the runoff rate of Benfuresate from paddy fields can be as high as 42%. [] This high runoff rate is attributed to its application method (post-flood) and its relatively high water solubility. This finding emphasizes the importance of water management strategies to minimize the risk of Benfuresate contamination in surrounding water bodies.
Q10: What is known about the safety profile of Benfuresate?
A13: While the provided abstracts don't offer detailed toxicity data, one study mentions that Benfuresate induced developmental toxicity in zebrafish larvae. [] This highlights the need for comprehensive toxicological assessments to understand Benfuresate's potential risks to aquatic organisms and other non-target species.
Q11: Are there specific formulations or combinations of Benfuresate that enhance its efficacy or reduce its environmental impact?
A14: Research suggests that combinations of Benfuresate with other herbicides, like bensulfuron, bifenox, and penoxsulam, can provide synergistic control of specific weeds. [, , ] These combinations may allow for lower application rates of Benfuresate, potentially reducing environmental risks.
Q12: What analytical methods are used to detect and quantify Benfuresate?
A15: Gas chromatography (GC) and flow injection analysis (FIA) coupled with fluorescence detection are among the analytical techniques used to determine Benfuresate levels in various matrices. [, ] These methods enable the quantification of Benfuresate residues in environmental samples and agricultural products, supporting regulatory monitoring and risk assessment efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


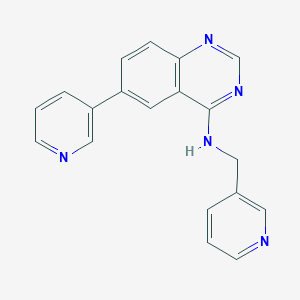
![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)
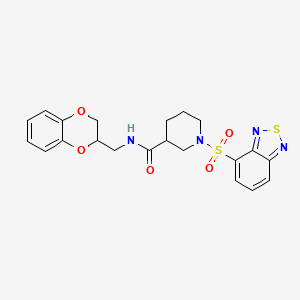

![2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide](/img/structure/B1227977.png)
![(6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone](/img/structure/B1227979.png)
![5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227981.png)
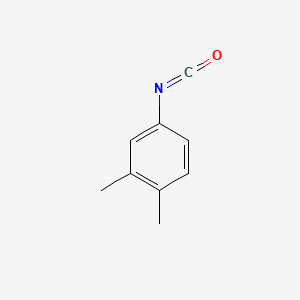
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
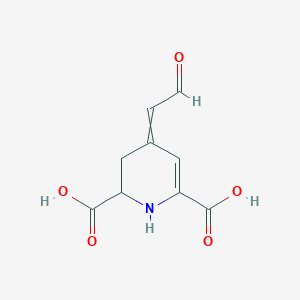
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
